![molecular formula C7H3ClFNO4S B1446623 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride CAS No. 1368799-14-7](/img/structure/B1446623.png)
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride
Overview
Description
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride is a heterocyclic compound with the molecular formula C7H3ClFNO4S and a molecular weight of 251.62 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride typically involves the reaction of 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole with chlorosulfonic acid in dichloromethane at room temperature for 18 hours . The reaction mixture is then concentrated in vacuo to yield the desired product without further purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHClFNOS
Molecular Weight: 251.62 g/mol
CAS Number: 1368799-14-7
Structural Features: The compound features a benzo[d]oxazole core with a sulfonyl chloride group and a fluorine atom at the 5-position, which enhances its reactivity compared to non-fluorinated derivatives .
This compound has shown promising biological activity, particularly in the following areas:
1. Medicinal Chemistry:
The compound and its derivatives have been investigated for their potential therapeutic effects against various diseases. Its unique structure allows for interactions with biological macromolecules, which may lead to novel drug candidates targeting specific pathways.
2. Voltage-Gated Ion Channels:
Research indicates that compounds related to this sulfonyl chloride exhibit selective activity on voltage-gated sodium channels (Nav), which are crucial in pain signaling pathways. This suggests potential applications in pain management therapies .
Case Studies and Research Findings
Several studies have explored the applications of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole derivatives:
- Pain Management Research: A study demonstrated that derivatives of this compound effectively modulate Nav channel activity, suggesting their use as analgesics .
- Antimicrobial Activity: Another investigation reported that certain derivatives exhibited significant antimicrobial properties against various bacterial strains, indicating their potential as therapeutic agents in infectious diseases.
- Cancer Research: Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promise as anticancer agents due to their ability to induce apoptosis.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives . These reactions are facilitated by the electron-withdrawing effects of the fluorine and sulfonyl chloride groups, which make the compound highly reactive .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride: Similar structure but lacks the fluorine atom.
2-Oxo-3H-1,3-benzoxazole-6-sulfonyl chloride: Another similar compound with slight variations in the chemical structure.
Biological Activity
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride (CAS Number: 1368799-14-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The biological activity of this compound primarily involves its role as an inhibitor of various enzymes and pathways associated with cancer cell proliferation. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives that may inhibit specific targets within cancer cells.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, which is crucial for DNA synthesis and repair.
- Cell Proliferation Inhibition : Studies have shown that similar compounds can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest .
Antiproliferative Activity
Research has demonstrated that derivatives of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole exhibit potent antiproliferative effects against several cancer cell lines. For instance, a study evaluated the compound against L1210 mouse leukemia cells, reporting significant inhibition with IC50 values in the nanomolar range .
Table 1: Summary of Antiproliferative Studies
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
L1210 Mouse Leukemia | <50 | Inhibition of nucleotide metabolism |
Breast Cancer Cell Line | <100 | Induction of apoptosis |
Colon Cancer Cell Line | <75 | Cell cycle arrest |
Case Studies
-
Study on L1210 Cells :
In a notable study, 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole was assessed for its growth inhibitory activity against L1210 mouse leukemia cells. The results indicated that the compound effectively inhibited cell proliferation through mechanisms involving intracellular release of active metabolites . -
Fluorinated Derivatives :
Research into fluorinated derivatives has shown enhanced biological activities compared to non-fluorinated counterparts. These studies suggest that fluorination can improve the binding affinity to target enzymes and enhance overall therapeutic efficacy .
Properties
IUPAC Name |
5-fluoro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4S/c8-15(12,13)6-2-5-4(1-3(6)9)10-7(11)14-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWYCZNTEYZBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)S(=O)(=O)Cl)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368799-14-7 | |
Record name | 5-fluoro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.